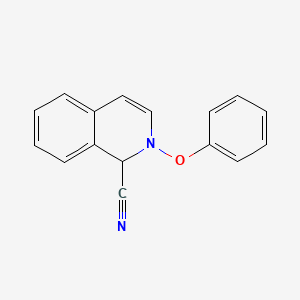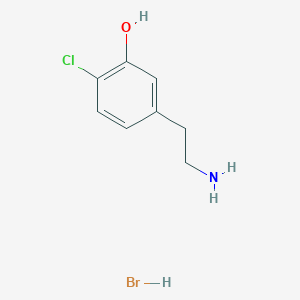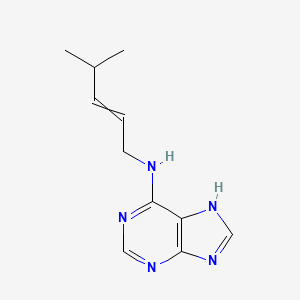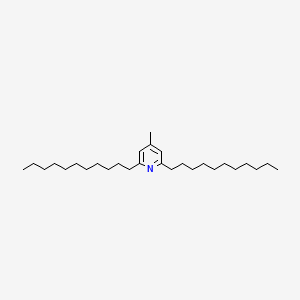
4-Methyl-2,6-diundecylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-diundecylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is distinguished by the presence of a methyl group at the fourth position and two undecyl groups at the second and sixth positions on the pyridine ring. The molecular formula of this compound is C28H51N .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-diundecylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-methylpyridine with undecyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 4-Methyl-2,6-diundecylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various alkyl or aryl-substituted pyridines.
科学的研究の応用
4-Methyl-2,6-diundecylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating certain diseases, particularly those involving microbial infections.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-Methyl-2,6-diundecylpyridine involves its interaction with biological membranes. The undecyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
類似化合物との比較
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but with tert-butyl groups instead of undecyl groups.
4-Methyl-2,6-diphenylpyridine: Contains phenyl groups instead of undecyl groups.
Uniqueness: 4-Methyl-2,6-diundecylpyridine is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and membrane-disrupting capabilities. These properties differentiate it from other pyridine derivatives and make it particularly useful in applications requiring membrane interaction .
特性
CAS番号 |
192572-52-4 |
|---|---|
分子式 |
C28H51N |
分子量 |
401.7 g/mol |
IUPAC名 |
4-methyl-2,6-di(undecyl)pyridine |
InChI |
InChI=1S/C28H51N/c1-4-6-8-10-12-14-16-18-20-22-27-24-26(3)25-28(29-27)23-21-19-17-15-13-11-9-7-5-2/h24-25H,4-23H2,1-3H3 |
InChIキー |
RQDKMGPYFABNHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CC(=CC(=N1)CCCCCCCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
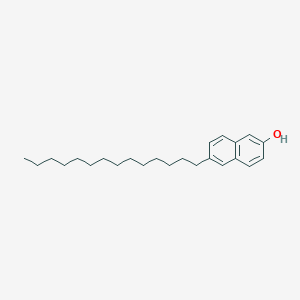
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
